Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

Phosphine, tris(4-ethenylphenyl)- structure
95705-40-1 structure
Phosphine, tris(4-ethenylphenyl)-
95705-40-1
C24H21P
340.397307157516
MFCD32632562
4524967
87621750

Phosphine, tris(4-ethenylphenyl)- Properties

Names and Identifiers

    • Phosphine, tris(4-ethenylphenyl)-
    • Phosphine, tris(4-?ethenylphenyl)?-
    • Tris(4-vinylphenyl)phosphine
    • Tris(4-vinylphenyl)phosphane
    • Phosphine, tris(p-vinylphenyl)- (7CI)
    • Tris(4-ethenylphenyl)phosphine (ACI)
    • Tris(4-vinphenyl)phosphane
    • SCHEMBL4105987
    • MFCD32632562
    • YSZC584
    • AC8806
    • tris(4-ethenylphenyl)phosphane
    • 95705-40-1
    • CS-0182965
    • AKOS040769010
    • SY262706
    • +Expand
    • MFCD32632562
    • DJLBVUYUIACDIU-UHFFFAOYSA-N
    • 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
    • C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1

Computed Properties

  • 340.138087668g/mol
  • 0
  • 0
  • 6
  • 340.138087668g/mol
  • 25
  • 362
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 6.9
  • 0Ų

Phosphine, tris(4-ethenylphenyl)- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P024XNI-100mg
TRIS(4-VINYLPHENYL)PHOSPHINE
95705-40-1 98%
100mg
$105.00 2024-04-19
Ambeed
A1494245-100mg
Tris(4-vinylphenyl)phosphane
95705-40-1 95%
100mg
$105.0 2024-05-28
AstaTech
AC8806-0.25/G
TRIS(4-VINYLPHENYL)PHOSPHINE
95705-40-1 95%
0.25g
$385 2023-09-19
Chemenu
CM542593-1g
Tris(4-vinylphenyl)phosphane
95705-40-1 95%+
1g
$355
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253635-1g
Tris(4-vinylphenyl)phosphane
95705-40-1 98%
1g
¥3274.00 2024-04-23

Phosphine, tris(4-ethenylphenyl)- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ;  0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
Reference
A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol
Wang, Zhaozhan; Hasegawa, Shingo; Motokura, Ken ; Kuang, Shaoping; Yang, Yong, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions
Sun, Shuhui; Song, Jiaxin; Yuan, Xiaoshuang; Zhang, Yushuang; Shu, Zhe; et al, New Journal of Chemistry, 2023, 47(15), 7410-7415

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid
Reference
A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes
Zhao, Kang; Wang, Hongli; Wang, Xinzhi; Cui, Xinjiang; Shi, Feng, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Ammonium chloride
Reference
Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions
Dai, Zhifeng; Long, Yang; Liu, Jianliang; Bao, Yuanfei; Zheng, Liping; et al, Polymers (Basel, 2022, 14(13),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus trichloride ,  Ammonium chloride Solvents: Water
Reference
Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions
Li, Bin; Song, Xiangen; Feng, Siquan; Yuan, Qiao ; Jiang, Miao; et al, Applied Catalysis, 2021, 293,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ;  30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2
Zhang, Kai; Zong, Lingbo; Jia, Xiaofei, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers
Ji, Guangjun; Li, Cunyao; Xiao, Dong; Wang, Guoqing; Sun, Zhao; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium ,  Phosphorus trichloride Solvents: Diethyl ether ;  2.5 h, rt
Reference
An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins
Yuan, Qiao; Song, Xiangen; Feng, Siquan; Jiang, Miao; Yan, Li; et al, Chemical Communications (Cambridge, 2021, 57(4), 472-475

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Phosphorus trichloride ;  12 h, cooled
1.3 Reagents: Ammonium chloride
Reference
Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials
Li, Zitong ; Liu, Xiaoqin; Sun, Linbing ; Ma, Xiang, European Polymer Journal, 2020, 141,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ;  0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow
Matsumoto, Hikaru; Hoshino, Yu ; Iwai, Tomohiro; Sawamura, Masaya ; Miura, Yoshiko, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ;  0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides
Matsumoto, Hikaru; Hoshino, Yu; Iwai, Tomohiro; Sawamura, Masaya; Miura, Yoshiko, ChemCatChem, 2020, 12(16), 4034-4037

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks
Chen, Fang; Wang, Sai; Sun, Qi; Xiao, Feng-Shou, ChemCatChem, 2020, 12(12), 3285-3289

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ;  rt
Reference
Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand
Wang, Zhaozhan; Yang, Yong, RSC Advances, 2020, 10(49), 29263-29267

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair
Dong, Ke; Sun, Qi; Tang, Yongquan; Shan, Chuan ; Aguila, Briana ; et al, Nature Communications, 2019, 10(1), 1-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ;  10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite
Chen, Yongdong ; Yang, You; Tian, Shanli; Ye, Zhongbin; Tang, Qiang; et al, Applied Catalysis, 2019, 587,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins
Jia, Xiaofei ; Liang, Zuyu; Chen, Jianbin; Lv, Jinhe; Zhang, Kai; et al, Organic Letters, 2019, 21(7), 2147-2150

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes
Liang, Zuyu; Chen, Jianbin; Chen, Xin; Zhang, Kai; Lv, Jinhe; et al, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction
Yao, Wei; Duan, Zheng-Chao; Zhang, Yilin; Sang, Xinxin; Xia, Xiao-Feng; et al, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes
Li, Ren-Hao; Zhang, Guo-Liang; Dong, Jia-Xing; Li, Ding-Chang; Yang, Ying; et al, Chemistry - An Asian Journal, 2019, 14(1), 149-154

Synthetic Circuit 20

Reaction Conditions
Reference
Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation
Hu, Kewei; Tang, Yongquan; Cui, Jia; Gong, Qihan; Hu, Changlu; et al, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ;  30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Porous organic polymers as heterogeneous ligands for highly selective hydroacylation
Jiang, Ya-Nan; Li, Ding-Chang; Yang, Ying; Zhan, Zhuang-Ping, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ;  30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer
Li, Ren-Hao; An, Xiao-Ming; Yang, Ying; Li, Ding-Chang; Hu, Zi-Lin; et al, Organic Letters, 2018, 20(16), 5023-5026

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ;  0 °C; overnight, rt
Reference
Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs
Doherty, S.; Knight, J. G.; Backhouse, T.; Bradford, A.; Saunders, F.; et al, Catalysis Science & Technology, 2018, 8(5), 1454-1467

Phosphine, tris(4-ethenylphenyl)- Raw materials

Phosphine, tris(4-ethenylphenyl)- Preparation Products

Phosphine, tris(4-ethenylphenyl)- Related Literature

95705-40-1 (Phosphine, tris(4-ethenylphenyl)-) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-
A1069613
99%/99%
250mg/1g
158.0/351.0